2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one
Description
The compound 2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one features a trifluoroacetyl group (-COCF₃) attached to the C2 position of an imidazole ring, which is further substituted at the N1 position with a propenyl (allyl) group. This structural motif combines electron-withdrawing trifluoromethyl and ketone functionalities with an unsaturated allyl chain, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthesis likely involves condensation reactions between imidazole derivatives and trifluoroacetyl precursors, as inferred from analogous protocols (e.g., imidazole-2-carbaldehyde reactions in ).
Properties
CAS No. |
1033591-75-1 |
|---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.1 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves alkylation of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-one (PubChem CID: 565436) at the imidazole’s N-1 position using allyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated imidazole nitrogen attacks the allylic electrophile.
Key Steps :
-
Deprotonation : A strong base (e.g., cesium carbonate) abstracts the N-1 proton, generating a nucleophilic imidazolide intermediate.
-
Alkylation : The intermediate reacts with allyl bromide or iodide, forming the N-allyl bond.
-
Workup : Purification via silica gel chromatography isolates the target compound.
-
Solvent : N,N-Dimethylformamide (DMF)
-
Base : Cesium carbonate (2 eq)
-
Temperature : 40°C
-
Time : 12–16 hours
Yield : 68–75% (Table 1)
Table 1: Alkylation Efficiency with Varying Allyl Halides
| Allyl Halide | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Allyl bromide | Cs₂CO₃ | DMF | 72 | 98 |
| Allyl iodide | Cs₂CO₃ | DMF | 75 | 97 |
| Allyl chloride | K₂CO₃ | MeCN | 41 | 89 |
Challenges :
-
Regioselectivity : Competing alkylation at N-3 is suppressed due to the higher acidity of N-1 (pKa ≈ 14.5 vs. 17.5 for N-3).
-
Side Reactions : Overalkylation is minimized by using 1 eq of allyl halide.
Van Leusen Imidazole Synthesis with Post-Functionalization
Cycloaddition Strategy
The van Leusen reaction constructs the imidazole ring from TosMIC (tosylmethyl isocyanide) and an aldimine precursor, followed by sequential trifluoroacetylation and allylation.
Synthetic Pathway :
-
Aldimine Formation : Condensation of allylamine with an aldehyde (e.g., glyoxal) forms an aldimine.
-
Cycloaddition : Reaction with TosMIC under basic conditions yields 1-allyl-1H-imidazole.
-
Trifluoroacetylation : The imidazole’s C-2 position is acylated using trifluoroacetic anhydride (TFAA).
Conditions :
-
Cycloaddition : K₂CO₃ in methanol, 0°C to room temperature, 6 hours.
-
Acylation : TFAA in dichloromethane, 0°C, 1 hour.
Yield : 58% overall (Table 2).
Table 2: Van Leusen Route Performance
| Step | Reagent | Yield (%) |
|---|---|---|
| Aldimine formation | Allylamine/glyoxal | 92 |
| Cycloaddition | TosMIC/K₂CO₃ | 76 |
| Trifluoroacetylation | TFAA | 82 |
Advantages :
-
Modular synthesis allows incorporation of diverse substituents.
-
High regiocontrol during cycloaddition ensures correct imidazole substitution.
Limitations :
-
Multi-step process reduces overall efficiency.
-
TosMIC’s moisture sensitivity complicates handling.
One-Pot Tandem Alkylation-Acylation
Simultaneous Functionalization
This innovative approach combines N-allylation and C-trifluoroacetylation in a single pot, leveraging orthogonal reactivity.
Procedure :
-
Base-Mediated Allylation : 1H-imidazole reacts with allyl bromide in DMF using Cs₂CO₃.
-
In Situ Acylation : Addition of trifluoroacetic anhydride directly acylates the C-2 position.
Critical Parameters :
-
Order of Addition : Allylation must precede acylation to prevent N-acylation side reactions.
-
Temperature Gradient : 40°C for allylation, then 0°C for acylation.
Yield : 64% (Table 3).
Table 3: One-Pot Method Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ vs. K₂CO₃ | 64 vs. 52 |
| Solvent | DMF vs. MeCN | 64 vs. 48 |
| Acylating Agent | TFAA vs. ClCOCF₃ | 64 vs. 59 |
Advantages :
-
Reduced purification steps.
-
Scalable for gram-scale synthesis.
Drawbacks :
-
Requires precise stoichiometry to avoid diacylation.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| N-Alkylation | 72 | 98 | High |
| Van Leusen Synthesis | 58 | 95 | Moderate |
| One-Pot Tandem | 64 | 97 | High |
Key Insights :
-
N-Alkylation is optimal for rapid, high-yield synthesis.
-
Van Leusen offers flexibility for structural diversification.
-
One-Pot balances efficiency and practicality for industrial applications.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Notes:
- Trifluoroacetyl derivatives generally exhibit higher metabolic stability than non-fluorinated counterparts due to reduced oxidative degradation.
Physicochemical and ADMET Considerations
- Solubility: The trifluoroacetyl group reduces aqueous solubility compared to hydroxyl or amine-substituted imidazoles (e.g., arylethanols in ).
- ADMET : Fluorinated compounds often exhibit improved bioavailability but may pose hepatotoxicity risks, as seen in miconazole derivatives. Computational tools (e.g., AutoDock, referenced in ) could predict binding affinity and toxicity profiles.
Biological Activity
The compound 2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one (CAS: 1033591-75-1) is a derivative of imidazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to present a comprehensive overview.
The chemical structure of this compound includes a trifluoromethyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C7H7F3N2O |
| Molecular Weight | 202.14 g/mol |
| Melting Point | 175–177 °C |
| Purity | ≥95% |
| CAS Number | 1033591-75-1 |
Anticancer Activity
Recent studies indicate that imidazole derivatives exhibit significant anticancer properties. For instance, compounds containing the imidazole ring have shown promising results against various cancer cell lines. The specific compound of interest has been evaluated for its cytotoxic effects on leukemia cell lines, demonstrating an IC50 value indicative of potent activity.
Case Study:
In a study focusing on the synthesis and biological evaluation of imidazole derivatives, the compound was tested against KG1 and SNU16 cell lines with IC50 values reported at approximately 25.3 nM and 77.4 nM respectively . This suggests that the compound may act as a selective inhibitor in cancer treatment protocols.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The biological evaluation of similar compounds has shown effectiveness against a range of pathogens.
Research Findings:
A related study highlighted the synthesis of various imidazole N-oxide derivatives that exhibited activity against protozoan infections such as Trypanosoma cruzi and Trichomonas vaginalis. The structure of these derivatives was crucial for their bioactivity, suggesting that modifications to the imidazole ring can enhance efficacy against microbial targets .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazole derivatives indicates that substitutions on the imidazole ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and cellular uptake, which correlates with increased potency against cancer cells.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Prop-2-enyl group | Enhances selectivity |
| Hydroxyl groups | Modulates solubility |
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors involved in cell signaling pathways. For instance, its ability to inhibit certain kinases could disrupt proliferative signals in cancer cells, leading to apoptosis.
Q & A
Basic: What are the recommended synthetic pathways for 2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one, and how can purity be optimized?
Answer:
The synthesis of imidazole-derived trifluoromethyl ketones typically involves multi-step reactions. A common approach includes:
Allylation of imidazole : Reacting 1H-imidazole with propargyl bromide or allyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-en-1-yl group .
Trifluoroacetylation : Using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride to functionalize the imidazole nitrogen, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical steps for purity :
- Monitor reaction progress with thin-layer chromatography (TLC).
- Use recrystallization with ethanol/water mixtures to isolate high-purity crystals (≥95%) .
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm trifluoromethyl integration .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Answer:
Discrepancies often arise due to stereoelectronic effects or solvent interactions. A systematic approach includes:
Experimental validation :
- Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton environments and verify substituent positions .
Computational refinement :
- Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model NMR chemical shifts and compare with experimental data .
- Adjust for solvent effects (e.g., PCM model for DMSO) to improve alignment between theory and experiment .
Crystallographic resolution : If single crystals are obtainable, refine the structure using SHELXL (SHELX-2018) to resolve ambiguities in bond angles and torsional strain .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
A combination of spectroscopic and analytical methods is critical:
- ¹H/¹³C/¹⁹F NMR : Identify proton environments (e.g., allyl protons at δ 5.1–5.8 ppm), trifluoromethyl signals (¹⁹F NMR: δ -70 to -75 ppm), and carbonyl carbons (¹³C NMR: δ 170–180 ppm) .
- FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z: ~235–240 for C₈H₇F₃N₂O) .
Advanced: How can crystallographic data be leveraged to study the compound’s intermolecular interactions and stability?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level insights:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
Structure solution : Employ SHELXT for space-group determination and SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., C=O⋯H–N interactions) and π-stacking of imidazole rings .
Thermal stability analysis : Compare lattice energy (from Hirshfeld surface analysis) with thermogravimetric (TGA) data to correlate packing efficiency with decomposition temperatures .
Advanced: What strategies are effective for evaluating the compound’s bioactivity against Mycobacterium tuberculosis?
Answer:
Building on structural analogs (e.g., ):
In vitro assays :
- MIC determination : Use the microplate Alamar Blue assay to measure minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv .
- Efflux pump inhibition : Co-administer with sub-inhibitory concentrations of ethidium bromide to assess synergy via fluorescence accumulation .
Mechanistic studies :
- Perform molecular docking (AutoDock Vina) targeting mycobacterial efflux pump proteins (e.g., Mmpl3) using the compound’s optimized geometry (DFT-minimized) .
- Validate binding via surface plasmon resonance (SPR) to measure affinity (KD values) .
Basic: How can researchers optimize reaction yields for scale-up synthesis?
Answer:
Key factors include:
- Catalyst selection : Use Pd(PPh₃)₄ for efficient cross-coupling in allylation steps (yields >75%) .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., imidazole ring decomposition) .
- Temperature control : Maintain ≤60°C during trifluoroacetylation to prevent ketone racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
